Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 40019-35-0
VCID: VC2681331
InChI: InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate

CAS No.: 40019-35-0

Cat. No.: VC2681331

Molecular Formula: C11H9ClN2O3

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate - 40019-35-0

Specification

CAS No. 40019-35-0
Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
IUPAC Name ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Standard InChI Key OOSCXFAGAAVOHX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate features a central oxadiazole ring with a 4-chlorophenyl substituent at the 5-position and an ethyl carboxylate group at the 3-position. The compound is identified by CAS number 40019-35-0 and has the molecular formula C11H9ClN2O3 .

The physical and chemical properties of this compound are summarized in Table 1:

PropertyValue
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
CAS Number40019-35-0
Physical StateSolid at room temperature
SolubilityModerate solubility in organic solvents
InChIInChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
InChI KeyOOSCXFAGAAVOHX-UHFFFAOYSA-N
SMILESO=C(OCC)C1=NOC(=N1)C=2C=CC(Cl)=CC2

The compound's structure contains three main functional groups: the oxadiazole heterocycle, the chlorophenyl moiety, and the ethyl carboxylate group, each contributing to its chemical reactivity and biological properties .

Synthesis and Preparation Methods

The synthesis of Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate typically involves a multi-step process with various methodologies reported in the literature.

Laboratory Synthesis

A common synthetic route involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with ethyl hydrazinocarboxylate to form the oxadiazole ring. The reaction conditions include heating the mixture under reflux in the presence of suitable solvents such as dichloromethane and bases like triethylamine to neutralize byproducts.

Another approach utilizes the formation of hydrazide derivatives, which undergo cyclization reactions. The process generally involves:

  • Conversion of substituted aromatic acids to ethyl esters via Fischer esterification

  • Reaction of esters with hydrazine hydrate to produce hydrazide derivatives

  • Reaction of hydrazides with appropriate reagents in the presence of cyclodehydrating agents such as phosphorus oxychloride

Industrial Production

In industrial settings, the production of this compound employs continuous flow reactors and large-scale synthesis techniques to enhance yield and purity. Automated systems are utilized to monitor and optimize reaction parameters such as temperature and pressure, which helps improve efficiency and reduce waste. These production methods are crucial for ensuring consistent quality and adequate supply for research and potential pharmaceutical applications.

Chemical Reactions

Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate can undergo various chemical transformations due to its multiple functional groups.

Oxidation and Reduction Reactions

The compound can be oxidized using agents such as potassium permanganate or chromic acid, potentially leading to the formation of carboxylic acids or ketones depending on the reaction conditions. Reduction reactions using lithium aluminum hydride or sodium borohydride can transform the ester group to alcohol functionalities or modify other reactive sites in the molecule.

Substitution Reactions

Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate, potentially leading to the replacement of the chlorophenyl group with other functional groups. These substitution reactions provide avenues for structural modifications that can enhance biological activity or alter physicochemical properties.

Biological Activities

Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate exhibits diverse biological activities that make it a compound of significant interest in medicinal chemistry research.

Anticancer Activity

This compound has demonstrated promising anticancer properties, particularly against breast cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 pathways in MCF-7 breast cancer cells. This mechanism bears similarity to that observed with Tamoxifen, suggesting potential applications as a Tamoxifen analog.

Comparative efficacy studies have shown impressive results as indicated in Table 2:

CompoundCell LineIC₅₀ (µM)
Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylateMCF-71.18 ± 0.14
StaurosporineMCF-74.18 ± 0.05
Ethidium BromideMCF-72.71 ± 0.18

These data demonstrate that the compound exhibits lower IC₅₀ values than standard chemotherapeutics against the MCF-7 cell line, indicating potentially superior efficacy in this context.

Antimicrobial Activity

The oxadiazole scaffold present in this compound is known for its antimicrobial properties. Research has shown that oxadiazole derivatives, including Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate, exhibit antibacterial activity against various microbial strains .

These compounds have been evaluated in comparison with standard antibiotics like amoxicillin and cefixime, with promising results . The antimicrobial efficacy has been investigated using quantitative structure-activity relationship (QSAR) analysis and molecular docking studies to understand their interaction with target enzymes, particularly peptide deformylase .

Antiviral Properties

In addition to anticancer and antimicrobial activities, this compound has shown potential antiviral properties, broadening its spectrum of biological applications. The exact mechanisms and targets of its antiviral activity require further investigation but contribute to the compound's versatility as a potential therapeutic agent.

Mechanism of Action

The biological effects of Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate are believed to result from its interactions with specific molecular targets and cellular pathways.

Anticancer Mechanisms

In cancer cells, particularly the MCF-7 breast cancer cell line, the compound has been demonstrated to increase p53 expression and activate caspase-3 pathways, leading to apoptosis. This mechanism bears similarity to established anticancer agents, suggesting a potential role in cancer therapy.

Antimicrobial Mechanisms

For antimicrobial activity, molecular docking studies suggest that the compound may interact with peptide deformylase, an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized bacterial proteins . Inhibition of this enzyme disrupts bacterial protein synthesis, contributing to the compound's antibacterial effects.

The compound's binding to enzymes or receptors leads to the modulation of various biological processes, with the exact mechanism varying depending on the specific application and biological system targeted.

Structure-Activity Relationship

Understanding the relationship between the compound's structure and its biological activities provides crucial insights for the development of more effective derivatives.

Role of Chlorophenyl Group

The 4-chlorophenyl substituent contributes significantly to the compound's biological activity. The presence and position of the chlorine atom on the phenyl ring affect the electronic distribution, lipophilicity, and binding affinity to biological targets. Studies comparing various halogenated and non-halogenated derivatives highlight the importance of this substituent for optimal activity.

Oxadiazole Ring Contributions

The 1,2,4-oxadiazole ring serves as an essential scaffold that determines the spatial arrangement of other functional groups. The electron-donating and electron-withdrawing properties of this heterocyclic system can be tailored to enhance biological activity and performance. The ring's nitrogen and oxygen atoms participate in hydrogen bonding and other interactions with biological targets, further influencing the compound's efficacy.

Comparative Analysis with Similar Compounds

Several structurally related compounds provide valuable comparison points for understanding Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate's unique properties.

Structural Analogs

Similar compounds include:

  • Ethyl 5-(3-chlorophenyl)- oxadiazole-3-carboxylate: Differs in the position of the chlorine atom on the phenyl ring (3-position instead of 4-position) .

  • Ethyl 5-(4-fluorophenyl)- oxadiazole-3-carboxylate: Contains a fluorine atom in place of chlorine, altering electronic properties and potentially binding interactions.

  • Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Lacks the chlorine substituent and features a different oxadiazole ring arrangement (1,3,4 vs. 1,2,4) .

  • Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate: Contains a trifluoromethyl group instead of a chlorophenyl group, significantly altering the electron distribution and lipophilicity .

These structural variations lead to different biological activities and physicochemical properties, providing valuable structure-activity insights for drug design and optimization.

Applications in Research and Development

Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate serves as a valuable compound in various research applications.

Medicinal Chemistry Applications

The compound functions as an important intermediate in medicinal chemistry, particularly in the development of new therapeutic agents for cancer, bacterial infections, and viral diseases. Its diverse biological activities make it a promising scaffold for designing novel bioactive compounds with improved efficacy and pharmacological profiles.

Synthetic Intermediate

In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. The functional groups present—including the oxadiazole ring, chlorophenyl moiety, and ester group—provide multiple sites for chemical transformations and derivatization. These chemical modifications allow for the development of compound libraries for biological screening and structure-activity relationship studies.

Future Research Directions

Research on Ethyl 5-(4-chlorophenyl)- oxadiazole-3-carboxylate continues to evolve, with several promising avenues for future investigation.

Structural Optimization

Future studies should focus on optimizing the chemical structure to enhance biological activity and pharmacological profiles. This may involve:

  • Modifying the substituents on the oxadiazole ring

  • Exploring alternative functional groups in place of the chlorophenyl moiety

  • Investigating different ester groups or other carboxylate derivatives

  • Developing improved synthetic routes to enhance yield and purity

Mechanism Elucidation

Further investigation into the compound's potential as a Tamoxifen analog could provide valuable insights into its anticancer effects. Detailed studies on the molecular mechanisms underlying all of its biological activities would strengthen the foundation for therapeutic applications. Advanced techniques such as X-ray crystallography of protein-ligand complexes and computational simulations could reveal precise binding modes and interaction patterns.

Combination Studies

Exploring the efficacy of this compound in combination with established therapeutic agents could lead to synergistic effects and more effective treatment strategies for various diseases. Such studies would be particularly valuable in overcoming resistance mechanisms in cancer and bacterial infections.

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